4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid
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Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis of 1H-Pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 .Chemical Reactions Analysis
The methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis
The physical properties and elemental analyses of new compounds related to 1H-pyrazolo[3,4-b]quinolines have been studied .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The specific interaction involves the formation of essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 . This interaction leads to the inhibition of CDK2, thereby preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
4-[[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11(2)10-23-19-14(9-13-5-4-12(3)8-15(13)20-19)18(22-23)21-16(24)6-7-17(25)26/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,25,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCUZNNRGAJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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